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Compound of Interest

Compound Name: Methyl 4-Bromophenylacetate

Cat. No.: B014711 Get Quote

Methyl 4-Bromophenylacetate: A Linchpin in Modern
Synthetic Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Characteristics and Strategic Importance
Methyl 4-bromophenylacetate, with the chemical formula C9H9BrO2, is a derivative of

phenylacetic acid.[1] Its structure, featuring a bromine atom at the para position of the benzene

ring and a methyl ester functional group, makes it an exceptionally versatile reagent.[2][3] The

bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, while the

ester moiety can be readily hydrolyzed or otherwise modified, providing a secondary point for

molecular elaboration.[1][2]

This dual functionality allows for a programmed, stepwise approach to the synthesis of complex

target molecules. Its utility is particularly pronounced in the synthesis of non-steroidal anti-

inflammatory drugs (NSAIDs), where the phenylacetic acid scaffold is a common motif.[4][5][6]

[7][8] Furthermore, it is a precursor for compounds exhibiting antimicrobial and anti-tumor

properties, as well as being an important intermediate in the production of herbicides and

fungicides.[4]

Table 1: Physicochemical Properties of Methyl 4-Bromophenylacetate
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Property Value

CAS Number 41841-16-1

Molecular Formula C9H9BrO2

Molecular Weight 229.07 g/mol [4][9]

Appearance Colorless to pale yellow liquid[4]

Boiling Point 108-110 °C / 0.5 mmHg

Density 1.423 g/mL at 25 °C

The Cornerstone of Cross-Coupling Reactions
The bromine substituent on the aromatic ring of methyl 4-bromophenylacetate is the key to

its extensive application in transition metal-catalyzed cross-coupling reactions. These reactions

are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and

carbon-heteroatom bonds with high precision and efficiency.[10][11]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which

are prevalent in pharmaceuticals and organic materials.[12][13] In this reaction, the aryl

bromide of methyl 4-bromophenylacetate is coupled with an organoboron species, typically a

boronic acid or its ester, in the presence of a palladium catalyst and a base.[12][14]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and

preventing side reactions. For instance, palladium(II) acetate (Pd(OAc)2) or

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly used catalyst precursors.

[15] Phosphine ligands, such as triphenylphosphine (PPh3) or more sterically demanding biaryl

phosphines, stabilize the palladium catalyst and modulate its reactivity. The base, often an

inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic

cycle.[14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To synthesize methyl 4'-methyl-[1,1'-biphenyl]-4-acetate.
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Materials:

Methyl 4-bromophenylacetate

p-Tolylboronic acid

Palladium(II) acetate (Pd(OAc)2)

Triphenylphosphine (PPh3)

Potassium carbonate (K2CO3)

Toluene

Water

Procedure:

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-
bromophenylacetate (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0

eq).

Add toluene and water to the flask.

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.08 eq).

Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitored by

TLC or GC-MS).

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Causality in Protocol Design: The use of a biphasic toluene/water solvent system with an

inorganic base like K2CO3 is a common and effective condition for Suzuki couplings. The

water helps to dissolve the inorganic base, while the toluene solubilizes the organic reactants

and catalyst. Degassing is crucial to remove oxygen, which can oxidize and deactivate the

palladium(0) active catalyst. The excess of boronic acid is used to drive the reaction to

completion.

Diagram 1: Suzuki-Miyaura Coupling Workflow
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction: Alkenylation of the Aryl Ring
The Heck-Mizoroki reaction provides a means to form a new carbon-carbon bond between

methyl 4-bromophenylacetate and an alkene, leading to the synthesis of substituted styrenes

and cinnamates.[16][17] This palladium-catalyzed reaction typically employs a base, such as

triethylamine, to neutralize the hydrobromic acid generated during the catalytic cycle.[18]

The regioselectivity and stereoselectivity of the Heck reaction are important considerations.

With terminal alkenes, the aryl group typically adds to the less substituted carbon, and the

reaction generally yields the E-isomer of the resulting alkene with high selectivity.[17]

Sonogashira Coupling: Introduction of an Alkyne Moiety
For the synthesis of arylalkynes, the Sonogashira coupling is the reaction of choice.[19] It

involves the coupling of methyl 4-bromophenylacetate with a terminal alkyne, catalyzed by a

palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[20][21] The
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resulting products are valuable intermediates for the synthesis of more complex molecules,

including pharmaceuticals and organic electronic materials.[20]

Careful control of reaction conditions is necessary to avoid the homocoupling of the alkyne

(Glaser coupling), which is a common side reaction.[22]

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a

general and efficient method for the formation of carbon-nitrogen bonds.[23][24] This

palladium-catalyzed reaction couples methyl 4-bromophenylacetate with a primary or

secondary amine in the presence of a base and a suitable phosphine ligand.[25][26][27]

The development of increasingly active and versatile catalyst systems has expanded the scope

of this reaction to include a wide range of amines and aryl halides.[23] The choice of ligand is

particularly critical, with bulky, electron-rich phosphines often providing the best results.

Diagram 2: Key Cross-Coupling Reactions of Methyl 4-Bromophenylacetate
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Caption: Overview of major cross-coupling reactions utilizing methyl 4-bromophenylacetate.

Beyond Cross-Coupling: α-Arylation Reactions
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In addition to reactions at the aryl bromide, the α-carbon of the ester in methyl 4-
bromophenylacetate can also be functionalized. The α-arylation of esters is a powerful

method for the formation of a C-C bond at the α-position of a carbonyl group.[28][29] This

reaction, also typically catalyzed by palladium, involves the coupling of an enolate, or its

equivalent, with an aryl halide. While methyl 4-bromophenylacetate itself would act as the

aryl halide in such a reaction, its ester functionality can be the target of α-arylation after the

initial cross-coupling step. This two-step sequence allows for the synthesis of highly substituted

phenylacetate derivatives.

Applications in Drug Discovery and Materials
Science
The synthetic versatility of methyl 4-bromophenylacetate has led to its widespread use in the

synthesis of a diverse array of functional molecules.

Pharmaceuticals: As previously mentioned, it is a key intermediate in the synthesis of

numerous NSAIDs.[4] The phenylacetic acid core is a common pharmacophore in this class

of drugs, and the ability to easily introduce various substituents onto the aromatic ring via

cross-coupling reactions makes methyl 4-bromophenylacetate an invaluable starting

material.[5][30]

Agrochemicals: It serves as a precursor for the synthesis of various herbicides and

fungicides.[4][31] The introduction of specific aryl or heteroaryl groups through cross-

coupling can be used to fine-tune the biological activity and selectivity of these compounds.

Materials Science: The rigid, planar structures that can be synthesized from methyl 4-
bromophenylacetate, such as oligo(phenylene vinylene)s and other conjugated systems,

are of great interest in the development of organic light-emitting diodes (OLEDs), organic

photovoltaics (OPVs), and other organic electronic devices.

Conclusion
Methyl 4-bromophenylacetate has firmly established itself as a versatile and indispensable

building block in modern organic synthesis. Its dual reactivity, allowing for selective

functionalization at both the aryl bromide and the ester group, provides a powerful platform for

the construction of complex molecular architectures. The continued development of novel and
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more efficient catalytic systems for cross-coupling reactions will undoubtedly further expand the

synthetic utility of this remarkable compound, paving the way for the discovery and

development of new pharmaceuticals, agrochemicals, and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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